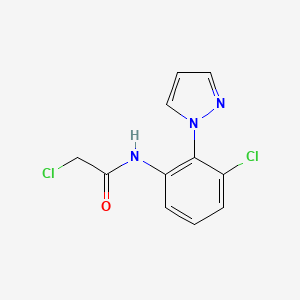![molecular formula C14H17NO4 B7575130 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
The increased levels of GABA in the brain resulting from 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid administration can have a variety of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its actions are essential for the regulation of neuronal excitability. By enhancing inhibitory neurotransmission, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid may help to reduce seizures, anxiety, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA transaminase, which means that it does not affect other enzymes or neurotransmitter systems. It also has a long half-life, which allows for sustained inhibition of GABA transaminase. However, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid is not without limitations. It is relatively expensive compared to other GABAergic drugs, and its effects may be influenced by factors such as age, sex, and genetic variability.
Direcciones Futuras
There are several potential future directions for research on 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. Another area of focus is the investigation of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, research is needed to better understand the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid, as well as its potential interactions with other drugs.
Métodos De Síntesis
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-methoxybenzoyl chloride, followed by the addition of 3-chloropropionic acid and subsequent purification steps. The synthesis of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has been optimized to yield high purity and high yield, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical models, suggesting that it may be useful in the treatment of epilepsy, anxiety disorders, and chronic pain.
Propiedades
IUPAC Name |
3-[cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-6-2-10(3-7-12)14(18)15(11-4-5-11)9-8-13(16)17/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSRCGIOVCBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)

![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)

![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)


![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7575147.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)